Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-8(16-6-7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTOSJPNLDNHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with halogenated furan precursors, such as 4,5-dibromofuran-2-carboxylic acid or methyl 4-bromofuran-2-carboxylate. Selective dehalogenation using zinc in acidic or polar aprotic solvents (e.g., tetrahydrofuran) yields mono-halogenated intermediates, which are essential for subsequent coupling reactions. For example, methyl 4-bromofuran-2-carboxylate undergoes palladium-catalyzed cyanation with CuCN to introduce nitrile groups, followed by reduction to primary amines using hydrogenation catalysts like Pd/C or Ra-Ni.
Boc Protection and Esterification
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases such as diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP). This step occurs in solvents like dichloromethane or ethyl acetate at 0–25°C, achieving yields of 85–92%. Concurrently, esterification of the carboxylic acid moiety is performed using methanol under acidic (HCl) or enzymatic conditions, preserving the furan ring’s integrity.
Purification and Characterization
Final purification involves flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity exceeding 95% is confirmed via HPLC and NMR spectroscopy. Key spectral data include:
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.85 (s, 3H, OCH₃), 6.52 (d, J = 2.1 Hz, 1H, furan), 7.88 (d, J = 2.1 Hz, 1H, furan).
Alternative Synthetic Approaches
One-Pot Tandem Reactions
Recent patents describe one-pot methods to avoid intermediate isolation. For instance, brominated furans react sequentially with Boc₂O and methyl chloroformate in dimethylformamide (DMF), using Cs₂CO₃ as a base and CuI as a catalyst. This approach reduces reaction time from 48 hours to 12 hours, albeit with slightly lower yields (78–82%).
Chemobiocatalytic Strategies
A hybrid laccase-TEMPO system oxidizes 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid, which undergoes reductive amination with ammonium formate using engineered E. coli whole-cell catalysts. While this method achieves 81% yield, scalability remains limited due to enzyme stability issues.
Optimization of Critical Parameters
Catalytic Systems
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 78 | 92 |
| THF | 60 | 85 | 95 |
| Acetonitrile | 40 | 72 | 89 |
Polar aprotic solvents like THF enhance Boc group stability, while higher temperatures accelerate esterification but risk furan ring decomposition.
Industrial-Scale Challenges and Solutions
Atom Economy and Waste Reduction
Traditional methods suffer from low atom economy (45–55%) due to bromination/dehalogenation steps. Patent US20230339876A1 replaces Zn-mediated dehalogenation with catalytic hydrogenation, improving atom economy to 68% and eliminating heavy metal waste.
Continuous Flow Synthesis
Microreactor systems enable continuous Boc protection and esterification, achieving 90% yield with a residence time of 30 minutes. This method reduces solvent use by 40% compared to batch processes.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | 85–92 | 24–48 | 120–150 | High |
| One-Pot Tandem | 78–82 | 12–18 | 90–110 | Moderate |
| Chemobiocatalytic | 81 | 72 | 200–250 | Low |
| Continuous Flow | 90 | 0.5 | 70–80 | High |
Traditional multi-step synthesis remains the gold standard for purity and scalability, while continuous flow methods offer cost and efficiency advantages for industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methyl 4-((tert-butoxycarbonyl)amino)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, a study demonstrated that certain furan derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further drug development .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have reported that modifications of the furan structure enhance antibacterial activity against resistant strains of bacteria. The incorporation of the tert-butoxycarbonyl (Boc) group appears to play a crucial role in increasing the lipophilicity and membrane permeability of these compounds, thus enhancing their efficacy .
Organic Synthesis
2.1 Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including coupling reactions and cycloadditions. For example, it can be utilized in the synthesis of more complex molecules through nucleophilic substitutions or as a precursor in the preparation of biologically active compounds .
2.2 Synthesis of Derivatives
The compound is frequently used to synthesize derivatives that possess enhanced biological activities or improved pharmacokinetic properties. Research has highlighted its application in creating substituted furan derivatives that exhibit greater selectivity and potency against specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Deuterated Analogs
Compound: Methyl 4-((tert-butoxycarbonyl)amino(2H2)methyl)furan-2-carboxylate ([D2]-12)
- Structural Difference: Incorporates deuterium at the aminomethyl group.
- Synthesis : Sodium borodeuteride replaces borohydride in reductive amination, achieving 40% yield .
- Impact of Deuteration: Reduces metabolic degradation in vivo, enhancing utility in tracer studies . NMR shifts remain nearly identical to non-deuterated analogs, except for the absence of proton signals at the deuterated site (e.g., δ 4.99 ppm for the -NH-Boc group) .
| Property | Target Compound | Deuterated Analog ([D2]-12) |
|---|---|---|
| Molecular Formula | C12H17NO5 | C12H15D2NO5 |
| Key 1H NMR (CDCl3) | δ 4.99 (s, 1H) | δ 4.99 (s, 1H)* |
| HRMS (ESI) [M+Na]+ | 280.1124 | 280.1116 |
| Application | Drug Intermediates | Metabolic Tracers |
Phenyl-Substituted Analogs
Compound: Methyl 4-(4-((tert-butoxycarbonyl)amino)phenyl)furan-2-carboxylate
- Structural Difference: Boc-protected amino group attached to a phenyl ring instead of a methyl group.
- Synthesis : Achieved via conventional coupling, followed by hydrolysis with KOH (69% yield) .
- Impact of Phenyl Substituent: Enhances hydrophobicity, reducing aqueous solubility.
| Property | Target Compound | Phenyl-Substituted Analog |
|---|---|---|
| Molecular Formula | C12H17NO5 | C18H19NO5 |
| Key 1H NMR (MeOD) | δ 7.60 (s, 1H) | δ 7.60 (s, 1H)† |
| Application | Drug Synthesis | Hydrogel Self-Assembly |
†Aromatic protons from the phenyl group introduce additional signals (δ 7.16–7.60 ppm).
Heterocycle Variants: Thiophene Analogs
Compound: Methyl 3-amino-4-methylthiophene-2-carboxylate
- Structural Difference: Thiophene ring replaces furan, with an amino group at the 3-position.
- Impact of Thiophene :
| Property | Target Compound | Thiophene Analog |
|---|---|---|
| Heterocycle | Furan | Thiophene |
| Electronic Properties | Moderate Reactivity | Higher Aromaticity |
| Application | Drug Intermediates | Organic Electronics |
Complex Oxazole Derivatives
Compound: Methyl 3-(2-{4-[...]propanoate (9)
- Structural Difference : Incorporates oxazolo[4,5-b]pyridine and Boc-protected amidine groups.
- Impact of Complexity :
- Extended conjugation enables fluorescence properties.
- Higher molecular weight (C18H19N5O3•HCl) limits solubility but enhances binding specificity in biological systems .
Biological Activity
Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate, a synthetic organic compound, has garnered interest in the field of medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{17}N_{1}O_{5}
- Molecular Weight : Approximately 241.24 g/mol
- Functional Groups : Contains a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylate moiety.
The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Starting from furan derivatives.
- Boc Protection : The amine group is protected using the Boc group to enhance stability during reactions.
- Carboxylation : Introduction of the carboxylate moiety through esterification reactions.
These methods highlight the compound's synthetic versatility and potential for modification .
Interaction with Biological Macromolecules
Research indicates that this compound interacts with various biological macromolecules such as proteins and nucleic acids. Key studies have focused on:
- Binding Affinities : Investigating how this compound binds to specific enzymes and receptors.
- Inhibition Profiles : Assessing its ability to inhibit enzyme activity, which is crucial for therapeutic applications.
For example, studies have shown that compounds with similar structures exhibit significant binding affinities to target proteins, suggesting that this compound may also possess similar properties .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity of this compound is essential for evaluating its suitability as a drug candidate. Preliminary studies suggest that:
- The compound demonstrates moderate stability in biological systems.
- Toxicity assessments indicate low cytotoxic effects at therapeutic concentrations.
Further research is needed to fully elucidate its safety profile and therapeutic index .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:
- Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial properties against various pathogens.
- Anticancer Potential : Similar derivatives have been evaluated for their anticancer activity in vitro, showing effectiveness against certain cancer cell lines.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate, and how can reaction conditions be optimized to improve yield?
- Answer: The synthesis often involves protecting group strategies (e.g., tert-butoxycarbonyl, Boc) and coupling reactions. A critical step is the introduction of the Boc group to the furan-2-carboxylate scaffold, which requires precise stoichiometric control to avoid side reactions like over-alkylation. For example, using NaHCO₃ as a base in THF at room temperature can mitigate undesired side products, as demonstrated in multi-step syntheses of Boc-protected heterocycles . Purification via silica gel column chromatography (using gradients of EtOAc/hexane) is typically employed to isolate the target compound from unreacted starting materials or byproducts. Monitoring reactions with TLC and LC-MS ensures timely quenching and optimization .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Answer: Comprehensive spectroscopic characterization is essential:
- ¹H/¹³C NMR: Verify the presence of the Boc group (distinct tert-butyl peaks at δ ~1.4 ppm in ¹H NMR and ~80 ppm in ¹³C NMR) and furan ring protons (δ ~6.5–7.5 ppm for aromatic protons) .
- HRMS (ESI+): Confirm the molecular ion peak (e.g., [M + H]⁺ or [M + Na]⁺) with a mass error <5 ppm .
- FT-IR: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and Boc-related C-O/C-N bonds .
Q. What are common impurities encountered during synthesis, and how can they be addressed?
- Answer: Common impurities include:
- Unreacted intermediates: Residual 2-chloro-5-nitropyrimidine or tert-butyl carbamate derivatives, removed via column chromatography .
- Hydrolysis byproducts: Partial deprotection of the Boc group under acidic/basic conditions. Strict pH control during workup (e.g., neutralization with sat. NH₄Cl) minimizes this issue .
- Oxidation products: Use of inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DCM) prevents oxidation of the furan ring .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of this compound in downstream functionalization?
- Answer: The Boc group serves dual roles:
- Stability: It protects the amine moiety from nucleophilic attack or oxidation during subsequent reactions (e.g., cross-couplings or cyclizations) .
- Controlled Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., TFA/DCM) without disrupting the furan ring, enabling further derivatization. For instance, Staudinger ligation or amide couplings can be performed post-deprotection to generate bioactive conjugates .
- Methodological Note: Kinetic studies using HPLC can track Boc deprotection rates under varying acid concentrations .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives, particularly in antimicrobial or antimycobacterial assays?
- Answer:
- In vitro assays: Test against Mycobacterium tuberculosis (Mtb) strains (e.g., H37Rv) using microplate Alamar Blue assays to determine minimum inhibitory concentrations (MICs). Structural analogs of furan-2-carboxylates have shown activity by targeting iron acquisition pathways (e.g., MbtI inhibition) .
- Mechanistic studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to assess binding affinity to target proteins (e.g., MbtI) .
- Crystallography: Co-crystallization with target enzymes (e.g., salicylate synthase) can elucidate binding modes, though furan derivatives may require seeding techniques to overcome poor crystallization tendencies .
Q. How can computational methods aid in predicting the reactivity or bioactivity of this compound?
- Answer:
- DFT calculations: Optimize molecular geometry and predict electrophilic/nucleophilic sites for functionalization. For example, Fukui indices can identify reactive positions on the furan ring .
- Molecular docking: Simulate interactions with biological targets (e.g., MbtI or bacterial efflux pumps) using software like AutoDock Vina. Docking scores correlate with experimental MICs for antimycobacterial activity .
- ADMET prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., cell lysates or reaction mixtures)?
- Answer:
- HPLC-DAD/UV: Use a C18 column with mobile phases (e.g., MeCN/H₂O + 0.1% formic acid) for separation. Retention times and UV spectra (λ ~250–300 nm) confirm identity .
- LC-MS/MS: Enables quantification at trace levels (LOQ <1 ng/mL) and distinguishes isobaric impurities. MRM transitions specific to the compound’s fragmentation pattern enhance selectivity .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Answer:
- Scaffold diversification: Modify substituents on the furan ring (e.g., halogenation, nitro groups) or replace the Boc group with alternative protecting groups (e.g., Fmoc) to assess steric/electronic effects .
- Bioisosteric replacement: Substitute the furan with thiophene or pyrrole rings to evaluate heterocycle-specific activity .
- Data analysis: Use multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
